Isoquinoline N-oxide
Overview
Description
Synthesis Analysis
Isoquinoline N-oxides are synthesized through catalyzed reactions involving cyclization and C-H activation processes. Rhodium(III)-catalyzed synthesis from oximes and diazo compounds allows for the creation of multisubstituted isoquinoline and pyridine N-oxides, involving tandem C-H activation, cyclization, and condensation steps without the need for oxidants, producing N_2 and H_2O as byproducts and demonstrating broad substituent scope (Shi et al., 2013). Similarly, iridium(III)-catalyzed synthesis from aryloxime and α-diazocarbonyl compounds has been developed, offering a mild condition process that also avoids external oxidants and provides a pathway for further functionalization of the N-oxide products (Phatake et al., 2016).
Molecular Structure Analysis
The molecular structure of isoquinoline N-oxides has been elucidated through spectroscopic techniques and X-ray diffraction analysis, revealing the detailed arrangement of atoms and bonds within these molecules. For example, a new isoquinoline-N-oxide alkaloid was characterized from Calycotome villosa subsp. intermedia, providing insight into the structure-activity relationships of these compounds (El Antri et al., 2004).
Chemical Reactions and Properties
Isoquinoline N-oxides undergo a variety of chemical reactions, including cascade reactions with alkynones to produce benzoazepino[2,1-a]isoquinoline derivatives without the need for catalysts or additives (Li et al., 2019). They can also participate in [3+3] cycloaddition reactions with azaoxyallyl cations, yielding different products based on the choice of base, demonstrating their reactivity and versatility in synthetic chemistry (An et al., 2016).
Physical Properties Analysis
The physical properties of isoquinoline N-oxides, such as solubility, melting points, and crystalline structure, are determined by their molecular structure and substituents. These properties are crucial for their handling, storage, and application in various chemical reactions and processes. Detailed studies on specific isoquinoline N-oxides can provide insights into their behavior under different conditions.
Chemical Properties Analysis
Isoquinoline N-oxides exhibit a range of chemical properties, including electrophilic and nucleophilic reactivity, which can be exploited in synthetic organic chemistry. Their ability to participate in C-H and N-H bond formation, oxidative coupling, and addition reactions with isocyanides showcases the chemical versatility and utility of isoquinoline N-oxides in the synthesis of complex molecules and potential pharmaceuticals, again excluding any drug usage or dosage considerations (Zhong et al., 2012; Soeta et al., 2012).
Scientific Research Applications
Pharmacological Activities : Isoquinoline N-oxide alkaloids, isolated from different plant species, have demonstrated antimicrobial, antibacterial, antitumor, and other activities. These compounds are seen as a significant source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Synthesis of Multisubstituted Isoquinolines : Research has shown that multisubstituted isoquinoline and pyridine N-oxides can be prepared using Rh(III)-catalyzed cyclization, involving C-H activation. This method offers a broad substituent scope and mild reaction conditions (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).
Cytotoxicity Assessment : A study evaluating 53 isoquinoline alkaloids and their N-oxides for cytotoxicity against various cell lines found structure-activity relationships that can be instrumental in drug design (Wu, Liou, Lu, Chen, Chang, & Lee, 1989).
Synthesis Using Ir(III)-Catalyzed C-H Activation : A process involving Ir(III)-catalyzed C-H activation for the synthesis of substituted isoquinoline N-oxides under atmospheric conditions has been developed. This method allows further functionalization of the N-oxide products (Phatake, Patel, & Ramana, 2016).
Photochemical Isomerization Studies : Studies on the photochemical isomerization of isoquinoline N-oxide in hydroxylic solvents like methanol or water reveal insights into the nature of the reactive state during this process (Ono & Hata, 1973).
Generation of 1-Amino-Isoquinoline-N-Oxides : A tandem reaction involving 2-alkynylbenzaldoxime with secondary amines in the presence of silver(I) and copper(I) has been shown to generate 1-amino-isoquinoline-N-oxides under mild conditions (Song, Fan, Liu, & Qiu, 2014).
New Isoquinoline-N-Oxide Alkaloid Extraction : A new isoquinoline-N-oxide alkaloid was extracted from Calycotome villosa subsp. intermedia, with its structure established through spectroscopic techniques and X-ray diffraction analysis (El Antri, Messouri, Bouktaib, El Alami, Bolte, El Bali, & Lachkar, 2004).
Magnetic Field Effect on Photochemical Reaction : Research indicates that external magnetic fields can influence the photochemical reaction of isoquinoline N-oxide, affecting the yield of certain products (Hata, Ono, & Nakagawa, 1979).
Safety And Hazards
Future Directions
The development of diverse and practical approaches by the use of water as a reaction medium in organic synthetic chemistry is desirable. Isoquinolines and their derivatives have attracted tremendous attention in recent years due to their widespread occurrence in many natural products, pharmaceuticals, organic materials, and chiral ligands . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies .
properties
IUPAC Name |
2-oxidoisoquinolin-2-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIAABRFQASVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165282 | |
Record name | Isoquinolin-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline N-oxide | |
CAS RN |
1532-72-5 | |
Record name | Isoquinoline N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1532-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinolin-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinoline N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153684 | |
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Record name | Isoquinolin-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinolin-N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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